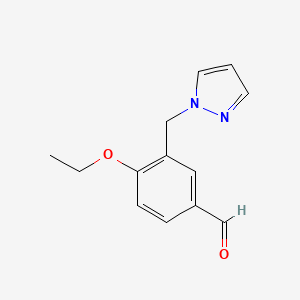

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (4-EPMB) is a type of aromatic aldehyde that has been studied extensively for its potential applications in the scientific and medical fields. It is a colorless, crystalline solid with a melting point of 62-64°C, and has a molecular weight of 197.25 g/mol. 4-EPMB is highly soluble in ethanol, ether, and chloroform, and is insoluble in water. 4-EPMB has been used in many different research applications, including synthesis, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Pyrazole Derivatives : A study described an effective route for synthesizing substituted pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This compound was characterized using methods like NMR, mass, UV-Vis, and CHN analysis, and its antioxidant properties were evaluated (Naveen et al., 2021).

Characterization of Antimicrobial and Antioxidant Pyrazole Scaffolds : Another study synthesized functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, demonstrating their antimicrobial and antioxidant activities (Rangaswamy et al., 2017).

Bioactivity and Medicinal Chemistry

- Cytotoxicity and Tumor-Specificity : Research on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed these compounds' potential for cytotoxicity, tumor-specificity, and inhibition of carbonic anhydrase isoforms, crucial for anti-tumor activity studies (Gul et al., 2016).

Chemical Reactions and Mechanisms

Negishi Cross-Coupling Reactions : A study focused on the Negishi palladium-catalyzed cross-coupling reaction using 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles derivatives. These derivatives serve as building blocks for new chemical entities (Coutant & Janin, 2014).

Intramolecular 1,3-Dipolar Cycloaddition : Research into the intramolecular 1,3-dipolar cycloaddition of nitrilimines, derived from 2-(alkenyloxy)benzaldehydes, led to the formation of various pyrazole derivatives. This study explored the effect of substituents on the reactivity of the reaction (Shimizu et al., 1982).

Applications in Material Science

- Corrosion Inhibition : A Schiff base compound derived from phenazone and vanillin was studied for its action in inhibiting the corrosion of steel in acidic conditions. The compound showed significant inhibition efficiency, highlighting its potential application in material protection (Emregül & Hayvalı, 2006).

These studies illustrate the versatility of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde and related compounds in various scientific research applications, ranging from synthetic chemistry to bioactivity and material science.

Synthesis and Characterization of Pyrazole Derivatives

1. Novel Synthesis Methods

Pyrazole derivatives, including those related to this compound, have been synthesized through various methods. For instance, a novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde using the Knoevenagel approach (Naveen et al., 2021). This method highlights an effective route for the direct synthesis of substituted pyrazoles.

2. Antimicrobial and Antioxidant Properties

Research has shown that certain pyrazole scaffolds exhibit significant antimicrobial and antioxidant activities. For example, functionalized pyrazole scaffolds synthesized from salicyaldehyde derivatives demonstrated considerable antimicrobial and antioxidant efficacy (Rangaswamy et al., 2017). These findings suggest potential applications in combating microbial infections and oxidative stress.

3. Crystal Structure Analysis

The crystal structures of pyrazole derivatives have been extensively studied to understand their molecular interactions and stability. Investigations into the crystal structure of various pyrazole compounds, using methods like X-ray diffraction and Hirshfeld surface analysis, provide insights into their molecular conformation and potential applications in material science (Abonía et al., 2007).

4. Applications in Organic Synthesis

Pyrazole derivatives are key intermediates in organic synthesis. Their reactivity has been explored in various reactions, such as the Negishi cross-coupling, to produce novel organic compounds with potential applications in pharmaceuticals and material science (Coutant & Janin, 2014).

5. Corrosion Inhibition

Studies have explored the use of Schiff base compounds derived from pyrazoles as corrosion inhibitors. These compounds have shown effectiveness in retarding the corrosion of metals, indicating their potential use in industrial applications (Emregül & Hayvalı, 2006).

6. Antioxidant Additives for Lubricating Oils

Pyrazole derivatives have been evaluated as antioxidant additives for lubricating oils. Such applications underscore their utility in industrial settings, where oxidative stability is crucial (Amer et al., 2011).

Propriétés

IUPAC Name |

4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPRPDTZJJMUMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

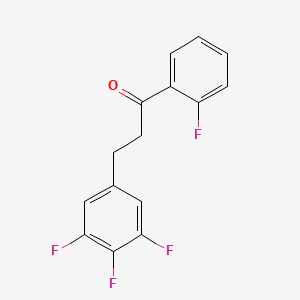

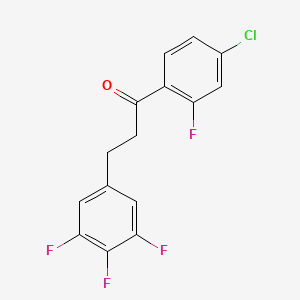

![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)